molecular formula C10H11ClO2 B106699 3-(4-Methoxyphenyl)propionyl chloride CAS No. 15893-42-2

3-(4-Methoxyphenyl)propionyl chloride

Cat. No. B106699
CAS RN: 15893-42-2
M. Wt: 198.64 g/mol
InChI Key: FQVJPHCAWYRYCK-UHFFFAOYSA-N
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Description

The compound 3-(4-Methoxyphenyl)propionyl chloride is a chemical entity that has not been directly studied in the provided papers. However, related compounds with the 4-methoxyphenyl moiety have been synthesized and characterized, indicating the interest in this functional group due to its potential applications in various fields such as antimicrobial and antioxidant activities, as well as its role in crystallography and photochemistry .

Synthesis Analysis

The synthesis of compounds related to 3-(4-Methoxyphenyl)propionyl chloride involves multi-step reactions, often starting with substituted benzaldehydes or acetophenones. For instance, the synthesis of (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one was achieved and characterized using spectroscopic techniques and X-ray diffraction . Similarly, other compounds with the 4-methoxyphenyl group were synthesized using Claisen–Schmidt condensation reactions and other organic synthesis methods .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were elucidated using X-ray diffraction techniques, revealing details such as crystal systems, space groups, and unit cell parameters. For example, the crystal structure of a related compound was determined to be in the orthorhombic crystal system with specific unit cell parameters . Another compound crystallized in the triclinic crystal class . These studies provide insights into the molecular geometry and arrangement of atoms within the crystals.

Chemical Reactions Analysis

The chemical reactivity of the synthesized compounds was studied using various spectroscopic methods and theoretical calculations. Density functional theory (DFT) was employed to calculate molecular geometry, vibrational frequencies, and chemical reactivity parameters, which showed good agreement with experimental data . Additionally, the photochemistry of methoxyphenyl derivatives was examined, revealing the involvement of triplet states and the occurrence of SN1 reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing the 4-methoxyphenyl group were investigated through experimental and theoretical studies. The synthesized compounds displayed moderate antimicrobial activity against selected pathogens and were also evaluated for their antioxidant activities . The thermal stability and spectroscopic properties were also characterized, providing information on the dehydration and decomposition temperatures, as well as infrared and NMR spectral data .

Scientific Research Applications

Chemical Synthesis and Biological Applications

3-(4-Methoxyphenyl)propionyl chloride is utilized in chemical synthesis, particularly in the formation of acylchlorides and the subsequent acylation of amines. This process was demonstrated in the synthesis of 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides. These synthesized compounds exhibited weak antibacterial activity, showcasing the potential for 3-(4-Methoxyphenyl)propionyl chloride in developing compounds with biological applications (Arutyunyan et al., 2014).

Photochemistry and Solvent Interactions

The compound plays a role in the study of photochemistry, particularly in the behavior of isomeric methoxyphenyl chlorides and phosphates in various solvents. It was found that the nature of the solvent plays a crucial role in determining the behavior of these compounds, with implications for understanding and controlling chemical reactions in different environments (Dichiarante et al., 2007).

Polymer Research

In the field of polymer research, the compound contributes to the development of novel cationic polymers that can switch to a zwitterionic form upon light irradiation. This feature opens up possibilities in DNA condensation and release, and in altering the antibacterial activity of substances (Sobolčiak et al., 2013).

Sensor Development

3-(4-Methoxyphenyl)propionyl chloride is used in the development of sensors, as seen in the creation of a Tb3+ selective electrode. This electrode showed promise in the recovery of Tb3+ from various samples, highlighting the compound's role in analytical applications (Zamani et al., 2008).

Safety And Hazards

This compound is considered hazardous. It causes severe skin burns and eye damage, and it may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye/face protection . It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-(4-methoxyphenyl)propanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-3,5-6H,4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVJPHCAWYRYCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90448790
Record name 3-(4-Methoxyphenyl)propionyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenyl)propionyl chloride

CAS RN

15893-42-2
Record name 3-(4-Methoxyphenyl)propionyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 3-(4-Methoxyphenyl)propionic acid (10 g) in 150 ml of toluene are added 8 ml of thionyl chloride and the mixture is heated to 65° C. for 4 hours. The solvent is evaporated off under reduced pressure and the residue is redissolved in toluene and concentrated to dryness. Such steo is repeated twice. 11 g of the product are obtained as a yellow oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
AH Cherney, NT Kadunce… - Journal of the American …, 2013 - ACS Publications
The first enantioselective Ni-catalyzed reductive acyl cross-coupling has been developed. Treatment of acid chlorides and racemic secondary benzyl chlorides with a Ni II /bis(oxazoline…
Number of citations: 334 pubs.acs.org
F Claudi, G Giorgioni, A Di Stefano… - Journal of medicinal …, 1992 - ACS Publications
2-(4-Chloro-3-hydroxyphenyl) ethylamine (4) and some derivatives were synthesized as dopamine (DA) receptor ligands. Amine 4 retains the dopaminergic pharmacophore 2-(3-…
Number of citations: 24 pubs.acs.org
R Labaudiniere, G Hilboll, A Leon-Lomeli… - Journal of medicinal …, 1992 - ACS Publications
The synthesis and structure-activity profile of a new class of potent and specific LTAt hydrolase inhibitors are described. Many compounds of this series of-[5-(-arylalkyl)-2-thienyl]-and-[4-…
Number of citations: 49 pubs.acs.org
CS Dowd, K Herrick-Davis, C Egan… - Journal of medicinal …, 2000 - ACS Publications
Phenylalkylamines such as 1-(4-bromo-2,5-dimethoxyphenyl)-2-aminopropane (DOB; 1a) and its corresponding iodo derivative DOI (2) are commonly used 5-HT 2 serotonin agonists. …
Number of citations: 43 pubs.acs.org
R Labaudiniere, G Hilboll, A Leon-Lomeli… - Journal of medicinal …, 1992 - ACS Publications
A series of a)-[(w-arylalkyl) thienyl] alkanoic acid isomers was prepared and a structure-activity relationship was investigated. These compounds have displayed either LTA4 hydrolase …
Number of citations: 19 pubs.acs.org
CKF Chiu - 1986 - search.proquest.com
This thesis describes a 8-CD+ A ring approach to the synthesis of the antheridiogen AAn'a phytohormone isolated from the fern Anemia phyllitidis. The Introduction reports the structural …
Number of citations: 2 search.proquest.com
CS Sell - 1974 - search.proquest.com
Studies in Diterpene Synthesis Studies in Diterpene Synthesis Abstract The work described in this thesis was directed towards the total synthesis of two groups of diterpenes. The first …
Number of citations: 2 search.proquest.com

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